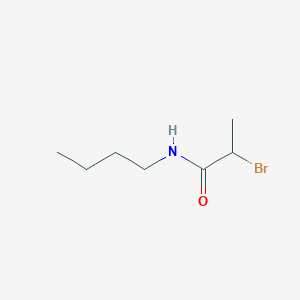

2-bromo-N-butylpropanamide

Description

Brominated propanamides are a class of organic compounds characterized by a propanamide backbone substituted with a bromine atom and varying N-aryl or N-alkyl groups. This article compares four such compounds from the literature to highlight trends and differences.

Properties

Molecular Formula |

C7H14BrNO |

|---|---|

Molecular Weight |

208.10 g/mol |

IUPAC Name |

2-bromo-N-butylpropanamide |

InChI |

InChI=1S/C7H14BrNO/c1-3-4-5-9-7(10)6(2)8/h6H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

BETBSAMQQJPHJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-butylpropanamide can be synthesized through several methods. One common approach involves the bromination of N-butylpropanamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-butylpropanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-butylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium hydroxide (KOH) in ethanol, heated under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of N-butylpropanamide derivatives.

Elimination: Formation of alkenes such as butene.

Reduction: Formation of N-butylpropylamine.

Scientific Research Applications

2-Bromo-N-butylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-butylpropanamide depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound loses a molecule of hydrogen bromide (HBr) to form an alkene. The reduction of the amide group involves the transfer of electrons from the reducing agent to the carbonyl carbon, converting it to an amine.

Comparison with Similar Compounds

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

- The methyl group at the α-position introduces steric hindrance.

- Crystallography: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837°. The extended π-system of the nitro group likely contributes to planar molecular packing .

N-(2,5-Dimethoxyphenyl)-2-bromopropanamide

- Substituent Effects : The 2,5-dimethoxyphenyl group is electron-donating, which may increase solubility in polar solvents. Methoxy groups also enable hydrogen bonding via lone pairs on oxygen.

- Spectroscopic Data : Characterized by NIST-standard mass spectrometry, with an InChIKey

YSRWCGOGVBPWOI-UHFFFAOYSA-N.

2-Bromo-N-(4-chlorophenyl)propanamide

- Substituent Effects : The 4-chlorophenyl group combines halogenated hydrophobicity with moderate electron-withdrawing effects. This balance may favor applications in agrochemical or pharmaceutical intermediates.

- Commercial Relevance : Listed in supplier catalogs (CAS 77112-25-5), indicating industrial utility .

2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-methylpropanamide

- The methyl group on the amide nitrogen simplifies steric interactions compared to bulkier substituents .

Key Trends

Electron Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity at the brominated carbon, favoring nucleophilic substitution.

- Electron-donating groups (e.g., methoxy) may stabilize resonance structures, altering reaction pathways.

Crystallography: Bulky substituents (e.g., nitrophenyl) promote ordered crystal packing, as seen in the monoclinic structure of the nitro derivative .

Molecular Weight and Solubility :

- Compounds with polar substituents (e.g., hydroxymethyl, methoxy) exhibit higher solubility in organic solvents compared to purely aromatic derivatives.

Biological Activity

2-Bromo-N-butylpropanamide is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

2-Bromo-N-butylpropanamide has the molecular formula . The presence of a bromine atom in its structure enhances its reactivity, making it a suitable candidate for various biological applications. The compound's properties can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.1 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Engages in nucleophilic substitution reactions |

The biological activity of 2-bromo-N-butylpropanamide is largely attributed to the electrophilic nature of the bromine atom, which facilitates nucleophilic attack by various biomolecules. This interaction can lead to modifications in proteins and enzymes, influencing their activity and function.

Key Mechanisms:

- Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center, resulting in the formation of new compounds.

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

Biological Activity

Research indicates that 2-bromo-N-butylpropanamide exhibits significant biological activity, particularly in antibacterial and anticancer applications.

Antibacterial Activity

Studies have shown that 2-bromo-N-butylpropanamide demonstrates antibacterial properties against various strains of bacteria. Its lipophilic nature enhances membrane penetration, which is crucial for antimicrobial action.

- Tested Strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Anticancer Potential

Emerging research suggests that 2-bromo-N-butylpropanamide may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines.

- Mechanism: The compound may trigger apoptotic pathways by modifying key proteins involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-bromo-N-butylpropanamide:

-

Antibacterial Study

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of 2-bromo-N-butylpropanamide against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL against Staphylococcus aureus . -

Anticancer Activity

In vitro studies reported that treatment with 2-bromo-N-butylpropanamide resulted in a significant reduction in cell viability in breast cancer cell lines. The compound induced apoptosis through caspase activation . -

Enzyme Interaction

Research demonstrated that 2-bromo-N-butylpropanamide interacts with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity which could be leveraged for therapeutic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.